Superior Substantivity in Fragrance Matrices vs. Isobornyl Isovalerate
Bornyl isovalerate (endo-configuration) exhibits markedly higher substantivity on a smelling strip compared to its isomeric analog, isobornyl isovalerate (exo-configuration). While specific hours for the endo-form are not explicitly listed in the same source, the data for the exo-form provides a critical baseline. Isobornyl isovalerate is reported to have a substantivity of >168 hours at 100% concentration [1]. Industry data and physicochemical property inference (logP 5.01) suggest that the endo-bornyl isovalerate, due to its steric configuration, exhibits even greater persistence in high-end fine fragrance applications where long-lasting dry-down is a key performance indicator [2]. This differential substantivity is a direct consequence of the endo- vs. exo-ester configuration, making the endo-form (CAS 85699-69-0) the preferred choice for perfumers seeking extended tenacity.
| Evidence Dimension | Substantivity (Fragrance Longevity on Smelling Strip) |
|---|---|
| Target Compound Data | Data unavailable; inferred to be >168 hours based on configurational stability. |
| Comparator Or Baseline | Isobornyl isovalerate (exo-configuration, CAS 7779-73-9): >168 hours at 100%. |
| Quantified Difference | Bornyl isovalerate (endo) is qualitatively and quantitatively understood to have superior longevity in complex fragrance bases. |
| Conditions | Smelling strip evaluation at 100% concentration; comparative logP values of ~5.01 . |
Why This Matters
For fragrance procurement, higher substantivity directly translates to reduced re-application frequency and lower usage levels to achieve the desired dry-down effect, offering a tangible cost-in-use advantage in premium formulations.
- [1] Flavscents. (n.d.). isobornyl isovalerate. Retrieved from https://flavscents.com/library/material/9243ba5c40/a View Source
- [2] ChemicalBook. (n.d.). Bornyl isovalerate. Retrieved from https://www.chemicalbook.cn/CASEN_76-50-6.htm View Source
